N-(1H-benzimidazol-2-yl)-3,4-dichlorobenzamide
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Overview
Description
N-(1H-benzimidazol-2-yl)-3,4-dichlorobenzamide: is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities. The compound this compound is of particular interest due to its potential pharmacological properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzimidazol-2-yl)-3,4-dichlorobenzamide typically involves the condensation of 1,2-diaminobenzene with 3,4-dichlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride, which facilitates the formation of the benzimidazole ring . The reaction conditions often include heating the mixture to a temperature range of 150-200°C for several hours to ensure complete cyclization and formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-(1H-benzimidazol-2-yl)-3,4-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N-(1H-benzimidazol-2-yl)-3,4-dichlorobenzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-yl)-3,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, which can lead to the disruption of cellular processes in microorganisms and cancer cells . For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
- N-(1H-benzimidazol-2-yl)methyl-2-substituted-3H-benzimidazol-5-amine
- N-(1H-benzimidazol-2-yl)-1H-pyrazol-4-ylbenzamide
- 2-substituted benzimidazoles
Uniqueness: N-(1H-benzimidazol-2-yl)-3,4-dichlorobenzamide is unique due to the presence of the dichlorobenzamide moiety, which enhances its biological activity and specificity compared to other benzimidazole derivatives . The dichloro substitution on the benzene ring can significantly influence the compound’s pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-3,4-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O/c15-9-6-5-8(7-10(9)16)13(20)19-14-17-11-3-1-2-4-12(11)18-14/h1-7H,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCYKXYLOUABIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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